
Ethyl pyrazylmethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl pyrazylmethyl ketone is an organic compound that belongs to the family of ketones It is characterized by the presence of a carbonyl group (C=O) bonded to an ethyl group and a pyrazylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl pyrazylmethyl ketone can be synthesized through several methods. One common approach involves the reaction of pyrazylmethyl chloride with ethyl magnesium bromide, followed by oxidation. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of ethyl pyrazylmethyl alcohol. This process involves the use of metal catalysts such as palladium or platinum and is carried out under controlled temperature and pressure conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl pyrazylmethyl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form secondary alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl pyrazylmethyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of ethyl pyrazylmethyl ketone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its carbonyl group.
Comparaison Avec Des Composés Similaires
Ethyl pyrazylmethyl ketone can be compared with other ketones such as methyl ethyl ketone and acetone. While all these compounds share the carbonyl functional group, this compound is unique due to the presence of the pyrazylmethyl group, which imparts distinct chemical and biological properties.
List of Similar Compounds
- Methyl ethyl ketone
- Acetone
- Benzyl methyl ketone
Propriétés
Numéro CAS |
40911-28-2 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
1-pyrazin-2-ylbutan-2-one |
InChI |
InChI=1S/C8H10N2O/c1-2-8(11)5-7-6-9-3-4-10-7/h3-4,6H,2,5H2,1H3 |
Clé InChI |
HZFNSKIEYYLTCK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC1=NC=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


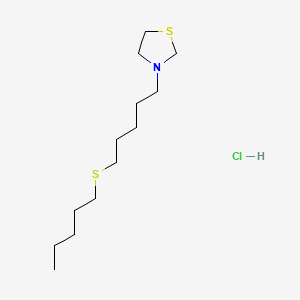
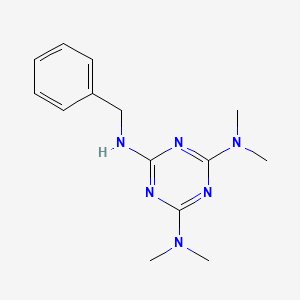
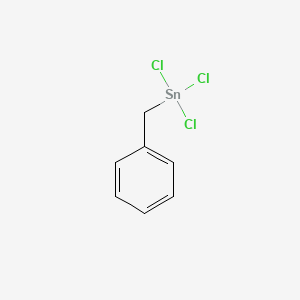
![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
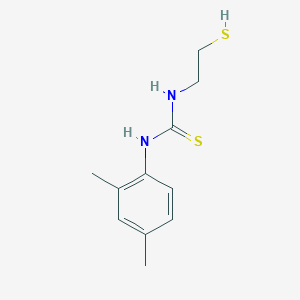
![2-Chloro-7-nitrodibenzo[b,d]furan](/img/structure/B14658303.png)
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
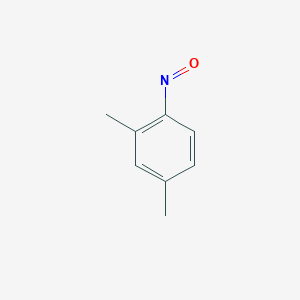


![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)

